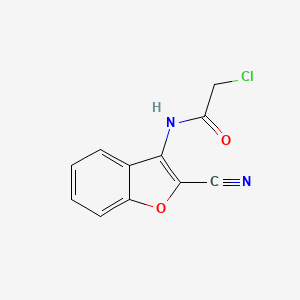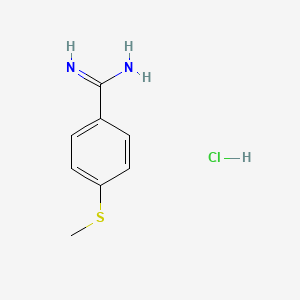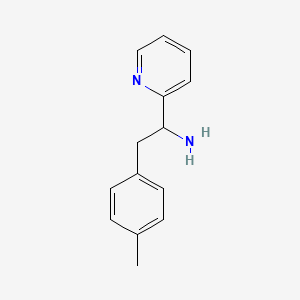
benzyl pyrrolidine-2-carboxylate hydrochloride
Overview
Description
Benzyl pyrrolidine-2-carboxylate hydrochloride is a biochemical reagent . It can be used as a biological material or organic compound for life science-related research . It has a CAS Number of 80089-24-3 .
Molecular Structure Analysis
The molecular structure of benzyl pyrrolidine-2-carboxylate hydrochloride is represented by the InChI Code: 1S/C12H15NO2.ClH/c14-12(11-7-4-8-13-11)15-9-10-5-2-1-3-6-10;/h1-3,5-6,11,13H,4,7-9H2;1H . It has a molecular weight of 241.72 .Physical And Chemical Properties Analysis
Benzyl pyrrolidine-2-carboxylate hydrochloride is a powder at room temperature . It has a melting point of 142-144°C .Scientific Research Applications
Pyrrolidine in Drug Discovery
- Pyrrolidine and its derivatives are widely utilized in medicinal chemistry for developing compounds to treat human diseases. The pyrrolidine ring, due to its saturated nature and sp^3 hybridization, allows efficient exploration of pharmacophore space, contributing to stereochemistry and enhancing three-dimensional coverage. This review discusses the versatility of pyrrolidine in drug discovery, highlighting its role in creating bioactive molecules with target selectivity (Li Petri et al., 2021).
Proline and Pyrroline-5-carboxylate Metabolism in Plant Defense
- Pyrroline-5-carboxylate (P5C), related to pyrrolidine through metabolic pathways, plays a crucial role in plant defense mechanisms against pathogens. This highlights the significance of pyrrolidine derivatives in understanding plant resistance and suggests potential agricultural applications in enhancing crop resilience (Qamar et al., 2015).
Antioxidant, Microbiological, and Cytotoxic Activity of Carboxylic Acids
- Research on natural carboxylic acids, including derivatives that may structurally relate to benzyl pyrrolidine-2-carboxylate hydrochloride, shows their biological activities. This suggests the importance of studying carboxylic acid derivatives for their potential antioxidant, antimicrobial, and anti-cancer properties, offering insights into health and pharmaceutical applications (Godlewska-Żyłkiewicz et al., 2020).
Pyrrolidone-Based Surfactants
- Although not directly benzyl pyrrolidine-2-carboxylate hydrochloride, pyrrolidone-based surfactants' literature highlights the utility of pyrrolidone and its derivatives in enhancing surfactant performance through water solubility, compatibility, and solvency improvements. This indicates potential applications in industrial and academic research for derivatives of pyrrolidine, including benzyl pyrrolidine-2-carboxylate hydrochloride (Login, 1995).
Safety and Hazards
Mechanism of Action
Target of Action
Benzyl pyrrolidine-2-carboxylate hydrochloride is a biochemical reagent used in life science research . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of benzyl pyrrolidine-2-carboxylate hydrochloride. For instance, it’s recommended to store the compound at 4°C, sealed, and away from moisture . In solvent, it can be stored at -80°C for 6 months or at -20°C for 1 month . These storage conditions suggest that temperature and humidity could significantly impact the stability of the compound.
properties
IUPAC Name |
benzyl pyrrolidine-2-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c14-12(11-7-4-8-13-11)15-9-10-5-2-1-3-6-10;/h1-3,5-6,11,13H,4,7-9H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEDMOHHWRPHBAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)OCC2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
41324-66-7 (Parent) | |
| Record name | Benzyl L-prolinate hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016652714 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
241.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl pyrrolidine-2-carboxylate hydrochloride | |
CAS RN |
16652-71-4 | |
| Record name | Benzyl L-prolinate hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016652714 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 16652-71-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=197199 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 16652-71-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71043 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(4-bromophenyl)methyl]-1-methyl-7-(trifluoromethyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B6143194.png)

![N-{[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopentanamine](/img/structure/B6143198.png)






![({4-[(difluoromethyl)sulfanyl]phenyl}methyl)(methyl)amine](/img/structure/B6143249.png)


![1,3-dimethyl-5-[(methylamino)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B6143272.png)
